dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two methyl groups and an isopropyl group attached to the pyrazole ring, along with two ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using a suitable esterifying agent like dimethyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylpyrazole: Lacks the ester functional groups.
1-isopropylpyrazole: Lacks the methyl groups and ester functional groups.
3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a different ester position.
Uniqueness
3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both methyl and isopropyl groups along with two ester functional groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H16N2O4 and a molecular weight of approximately 226.23 g/mol. The compound features a pyrazole ring with dimethyl ester groups at the 3 and 4 positions and an isopropyl group at the 1 position. This unique structure enables it to act as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of various biologically active molecules.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The mechanism often involves competitive inhibition, where the compound occupies the active site of enzymes, thereby preventing substrate access.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic applications.
- Antioxidant Activity : It has also been evaluated for antioxidant capabilities, which may protect cells from oxidative stress .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives based on structural differences and biological activity:
Compound Name | Structural Differences | Unique Aspects |
---|---|---|
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate | Benzyl group at position 1 | Different pharmacokinetic properties |
Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | Phenyl group at position 1 | Varying biological activity |
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Methyl group at position 1 | Distinct reactivity patterns |
The presence of the isopropyl group in this compound distinguishes it from these analogs and may influence its reactivity and biological effects significantly.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to inflammatory responses.
- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, one derivative showed an IC50 value of 5.35 μM against liver carcinoma cells compared to standard drugs like Cisplatin .
- Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions with precursors such as dimethyl acetylenedicarboxylate and isopropylhydrazine under reflux conditions. This method can lead to various transformations yielding diverse pyrazole derivatives .
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 1-propan-2-ylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-6(2)12-5-7(9(13)15-3)8(11-12)10(14)16-4/h5-6H,1-4H3 |
InChI Key |
JTSDKYDYTKCBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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